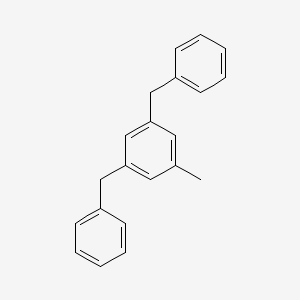
3,5-Dibenzyltoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a toluene core with two benzyl groups attached at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_2\text{C}_6\text{H}_5)_2 + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibenzyltoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl alcohols or benzaldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can lead to the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid.
Major Products:
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,5-Dibenzyltoluene has several applications in scientific research:
Hydrogen Storage: It is used as a liquid organic hydrogen carrier (LOHC) due to its ability to undergo reversible hydrogenation and dehydrogenation reactions.
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds.
Catalysis: The compound is studied for its role in catalytic hydrogenation reactions.
Mechanism of Action
The mechanism of action of 3,5-Dibenzyltoluene in hydrogen storage involves the reversible addition and release of hydrogen atoms. The compound can be hydrogenated to form perhydro-3,5-Dibenzyltoluene, which can then release hydrogen upon dehydrogenation. This process is facilitated by catalysts such as ruthenium or palladium .
Comparison with Similar Compounds
- 2,4-Dibenzyltoluene
- 2,5-Dibenzyltoluene
- 3,4-Dibenzyltoluene
Comparison: 3,5-Dibenzyltoluene is unique due to the specific positioning of the benzyl groups, which can influence its reactivity and hydrogen storage capacity. Compared to its isomers, this compound may exhibit different kinetic and thermodynamic properties in hydrogenation reactions .
Properties
CAS No. |
4422-94-0 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,3-dibenzyl-5-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-20(14-18-8-4-2-5-9-18)16-21(13-17)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 |
InChI Key |
GSWTZJWZZANYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


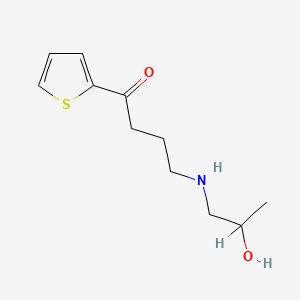
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)

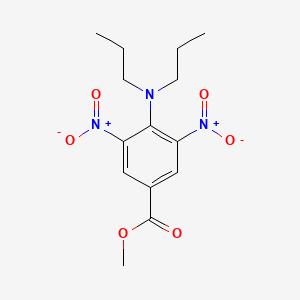
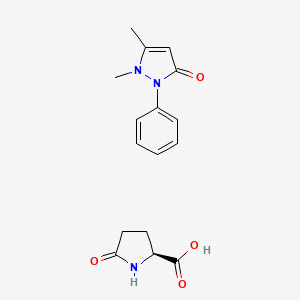
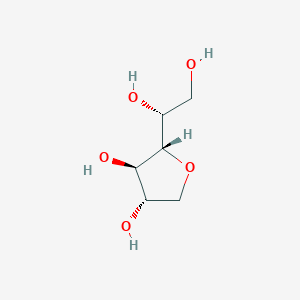
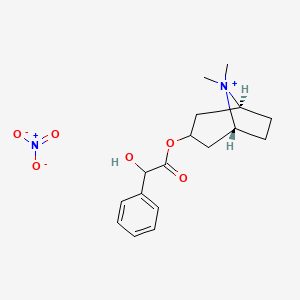

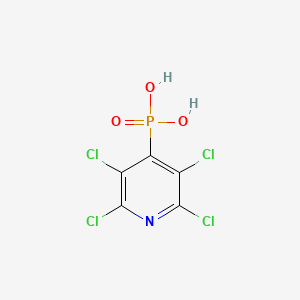
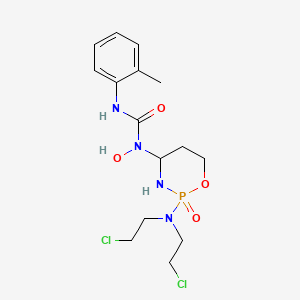
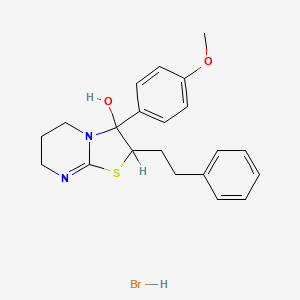
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)

